![molecular formula C18H19F3N4O2 B2895922 2-(2-((5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol CAS No. 902025-03-0](/img/structure/B2895922.png)
2-(2-((5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is also known as PHTPP . It is a synthetic, nonsteroidal, and highly selective antagonist of ERβ (Estrogen Receptor Beta) that is used in scientific research to study the function of this receptor . It possesses 36-fold selectivity for ERβ over ERα, and is a silent antagonist of ERβ .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The synthesis typically involves a two-step sequence starting from the appropriate methyl ketone. The overall yield of the synthesis process can range from 67% to 93% .Molecular Structure Analysis
The molecular structure of PHTPP includes a pyrazolo[1,5-a]pyrimidine core, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound .Physical And Chemical Properties Analysis
The compound has a molar mass of 423.318 g·mol−1 . More detailed physical and chemical properties such as melting point, IR spectrum, NMR data, and MS data can be found in related literature .科学的研究の応用
Synthetic Methodologies and Chemical Properties
- The synthesis of pyrazolo[3,4-d]pyrimidine derivatives demonstrates the versatility of these compounds in chemical synthesis, offering pathways to diverse heterocyclic structures with potential pharmacological applications (Miyashita et al., 1990).
- Cyclization reactions involving polyfluoroalkyl esters and amino-pyrazoles result in novel pyrazolo[1,5-a]pyrimidin-6-carboxylates, showcasing the compound's role in synthesizing complex molecules with unique properties (Goryaeva et al., 2013).
Biological and Pharmacological Research
- Pyrazolopyrimidine derivatives have been explored for their anticancer and anti-inflammatory properties, indicating the potential therapeutic applications of these compounds in treating various diseases (Rahmouni et al., 2016).
- Research on imidazo[1,2-a]pyrazine derivatives for their anti-inflammatory activity highlights the broad scope of pyrazolo[1,5-a]pyrimidine analogs in developing new treatments for inflammation-related disorders (Abignente et al., 1992).
Advanced Materials and Chemical Studies
- The study of metal-ligand stability constants for pyrazolinone derivatives provides insights into the complexation behavior of these compounds, essential for designing metal-organic frameworks and catalytic systems (Fouda et al., 2006).
作用機序
Target of Action
The primary target of this compound, also known as PHTPP , is the estrogen receptor β (ERβ) . ERβ is a nuclear receptor that is activated by the hormone estrogen .
Mode of Action
PHTPP is a synthetic, nonsteroidal, and highly selective antagonist of ERβ . It possesses 36-fold selectivity for ERβ over ERα, and is a silent antagonist of ERβ . This means that it binds to ERβ and inhibits its activity without activating it .
Biochemical Pathways
It is known that estrogen receptors, including erβ, play a crucial role in a variety of biological processes, including reproductive development, cardiovascular health, bone integrity, cognition, and behavior . By antagonizing ERβ, PHTPP can influence these processes.
Result of Action
As a selective ERβ antagonist, PHTPP can have various effects at the molecular and cellular levels. For instance, it has been shown to significantly enhance cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both receptors .
Action Environment
The action, efficacy, and stability of PHTPP can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of many drugs . .
将来の方向性
Pyrazolo[1,5-a]pyrimidine derivatives, including PHTPP, have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . They have shown potential as anticancer agents and enzymatic inhibitors . Future research may focus on the development of new synthetic routes and applications of these compounds .
特性
IUPAC Name |
2-[2-[[5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c1-12-11-14(22-7-9-27-10-8-26)25-17(23-12)15(13-5-3-2-4-6-13)16(24-25)18(19,20)21/h2-6,11,22,26H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWHHJWSKOCJCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCOCCO)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

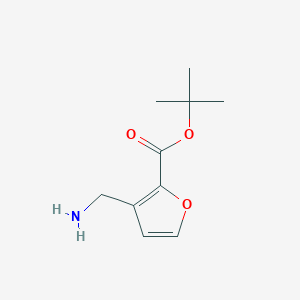

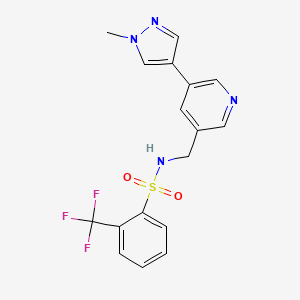
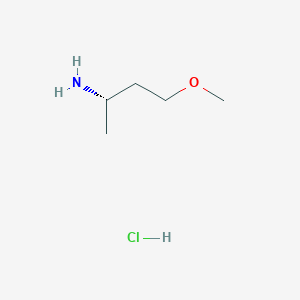
![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(cyclopentyl(furan-2-ylmethyl)amino)ethyl)propanamide](/img/structure/B2895849.png)

![2-[1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2895852.png)
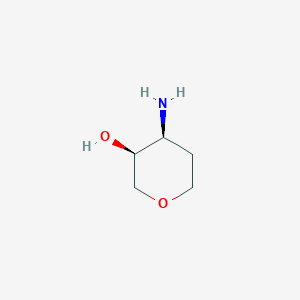
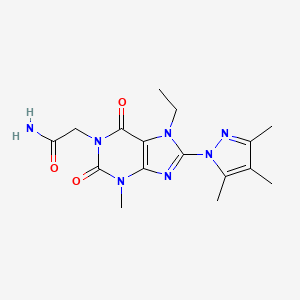
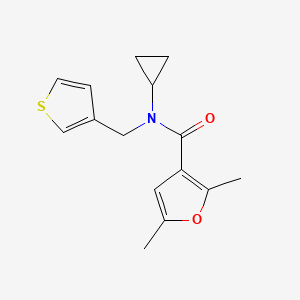
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B2895856.png)
![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2895857.png)

![2-[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2895860.png)